2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Antimicrobial Drug Discovery Structure-Activity Relationship (SAR) Benzothiazole Derivatives

The target compound (CAS 895470-51-6) is a synthetic small molecule belonging to the class of methylsulfonyl benzothiazole (MSBT) derivatives, with a molecular weight of 412.9 g/mol and the formula C16H13ClN2O3S3. Its core features a benzo[d]thiazole ring substituted with a methylsulfonyl group at the 6-position, linked via an acetamide bridge at the 2-position to a 4-chlorophenyl thioether moiety.

Molecular Formula C16H13ClN2O3S3
Molecular Weight 412.92
CAS No. 895470-51-6
Cat. No. B2848247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
CAS895470-51-6
Molecular FormulaC16H13ClN2O3S3
Molecular Weight412.92
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S3/c1-25(21,22)12-6-7-13-14(8-12)24-16(18-13)19-15(20)9-23-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20)
InChIKeyFDAXRYPLEKMIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide: A Structurally Distinct Research Compound


The target compound (CAS 895470-51-6) is a synthetic small molecule belonging to the class of methylsulfonyl benzothiazole (MSBT) derivatives, with a molecular weight of 412.9 g/mol and the formula C16H13ClN2O3S3 . Its core features a benzo[d]thiazole ring substituted with a methylsulfonyl group at the 6-position, linked via an acetamide bridge at the 2-position to a 4-chlorophenyl thioether moiety. This architecture is distinct from typical MSBT analogs, which commonly feature substitutions at the 4- or 5-positions of the benzothiazole core. While the broader benzothiazole scaffold is associated with diverse activities including anticancer and antimicrobial effects, specific biological activity data for this precise compound are currently absent from major authoritative databases like ChEMBL and are limited to vendor-supplied characterizations .

Why a Generic Methylsulfonyl Benzothiazole Cannot Substitute for 2-((4-Chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide


Generic in-class substitution is precluded by the compound's unique pharmacophore arrangement. Published structure-activity relationship (SAR) data on MSBT derivatives unequivocally demonstrates that even single-point substitutions on the benzothiazole ring or alterations to the amide-linked side chain can drastically alter biological outcomes, including complete shifts in antimicrobial and anticancer potency . The specific combination of a 6-methylsulfonyl group and a 4-chlorophenylthioacetamide side chain in the target compound is unrepresented in standard MSBT series, which typically explore 4- and 5-substituted analogs. Without comparative assay data for this exact molecule, its activity profile cannot be predicted by proxy, making direct interchange with a structurally similar MSBT a high-risk decision for generating reproducible results.

Quantitative Differentiation Evidence for 2-((4-Chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (895470-51-6)


Structural Uniqueness vs. Literature-Validated Methylsulfonyl Benzothiazole (MSBT) Antimicrobial Scaffolds

A foundational study on MSBT derivatives established a benchmark antimicrobial activity range (MIC 4–50 μg/ml) for 4- and 5-substituted analogs . The target compound represents a distinct chemotype for this scaffold family. Compared to the literature's most potent antimicrobial MSBT compounds like MSBT-07 and MSBT-12, the target compound could exhibit a radically different selectivity window . Its 6-methylsulfonyl configuration is a regioisomer of the explored 4- and 5-substituted series, making direct extrapolation of activity impossible without empirical testing. The structural departure could, in theory, translate to a divergent spectrum of action against the tested bacterial and fungal species, meaning its antimicrobial profile is unknown and may either surpass or underperform known analogs. Context: Antimicrobial screening in the literature was performed against a panel of selected bacterial and fungal species, whereas the target compound's activity remains uncharacterized.

Antimicrobial Drug Discovery Structure-Activity Relationship (SAR) Benzothiazole Derivatives

Hypothesized Anticancer Potential Based on MSBT Class Activity and Regioisomeric Advantage

The literature defines a high-efficacy bar for MSBT anticancer agents, with MSBT-07 and MSBT-12 achieving GI50 values of 0.1 or <0.1 μM against HeLa cervical cancer cells . The target compound is structurally unique as a 6-substituted regioisomer. It is plausible that this altered geometry could engage molecular targets differently, offering a route to overcome resistance or improve selectivity. However, it is crucial to state that without experimental data, its true anticancer potential is indistinguishable from an entirely inactive analog. Its value proposition is thus anchored in its unexplored chemical space, which presents a research opportunity to define the SAR and potentially discover a new lead series. Context: Cytotoxicity was assessed in vitro on HeLa cell lines for the comparator compounds. No assay context exists for the target compound.

Cancer Therapeutics Cervical Cancer (HeLa) Growth Inhibition (GI50)

Potential Role of the 4-Chlorophenyl Thioether Moiety in Target Binding and Selectivity

A patent landscape analysis reveals that substituted benzothiazole derivatives, particularly those with halogenated phenyl groups, are claimed as Casein Kinase 1 (CK1) enzyme inhibitors . The target compound, bearing a 4-chlorophenyl substituent, directly maps onto this pharmacophoric feature. A structurally similar benzothiazole analog, while not identical, has been shown to exhibit inhibitory activity against CK1. This class-level inference positions the target compound as a candidate for CK1-related research. To differentiate it from the broader patent family, a quantitative IC50/Ki value from a CK1 biochemical assay would need to be generated. Currently, its advantage over a random prior-art CK1 inhibitor is purely theoretical and based on its unexplored chemical space. Context: The patent literature provides a proof-of-concept for the class but no specific quantitative measurement for the target molecule.

Kinase Inhibition Casein Kinase 1 (CK1) Enzyme Assay

Optimal Applications for 2-((4-Chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide in Drug Discovery


Building Proprietary Antimicrobial SAR Libraries

Leveraging the established antimicrobial activity of the MSBT class (MIC 4–50 μg/ml) as a baseline , this specific compound serves as a novel 6-substituted regioisomeric probe. A research program can systematically benchmark it against known 4- and 5-substituted MSBT standards in microdilution assays. The goal is to demonstrate a unique activity spectrum or potency shift attributable to its distinct substitution pattern, thereby generating novel, patentable antimicrobial lead matter.

Exploring Unexplored Chemical Space for Anticancer Lead Discovery

The high potency bar set by MSBT-07/MSBT-12 (GI50 ≤0.1 μM on HeLa cells) defines the competitive landscape. The procurement of this compound is justified for screening campaigns targeting cancers with a poor prognosis. Its unique structure, diverging from the heavily explored 4- and 5-substituted analogs, offers the chance to be the first to define the SAR of 6-substituted MSBTs, potentially uncovering lead molecules with novel mechanisms of action, improved selectivity profiles, or activity against resistant cell lines.

Targeted Kinase Inhibitor Screening (CK1)

Procurement for a targeted kinase panel is a rational next step, given the patent-derived class-level evidence for benzothiazole-based CK1 inhibition . The compound's 4-chlorophenyl moiety aligns with known CK1 inhibitor pharmacophores. Quantitative screening in a CK1 biochemical assay would immediately provide the first head-to-head comparative IC50 data against prior-art inhibitors, potentially revealing a differentiated potency or selectivity fingerprint .

Quote Request

Request a Quote for 2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.